molecular formula C30H35NO10 B1206217 Celapanine CAS No. 52658-32-9

Celapanine

Cat. No. B1206217
CAS RN: 52658-32-9
M. Wt: 569.6 g/mol
InChI Key: MHXMEJIEIHJTGN-GTTNOKDOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Celapanine is a sesquiterpenoid.

Scientific Research Applications

  • Medicinal Plant Research and Ayurvedic Applications Celapanine is an alkaloid present in the seeds of Celastrus paniculatus, a plant widely used in Ayurvedic medicine. The plant, also known as Jyotishmati or Malkangani, is beneficial in treating neurological diseases and pain disorders including muscle cramps, backache, sciatica, osteoarthritis, facial paralysis, and paralysis. Additionally, it has been utilized for treating leprosy, leucoderma, skin diseases, paralysis, depression, arthritis, asthma, and fever. The leaves of Celastrus paniculatus are used in de-addiction treatments, particularly for opium addiction (Vijay, Shukla, & Saxena, 2016).

  • Antibacterial Applications The antibacterial potential of Celastrus paniculatus extracts, which contain celapanine, has been studied for its effectiveness. Research demonstrates the synthesis of silver nanoparticles (AgNPs) using both in vivo and in vitro extracts of Celastrus paniculatus. These nanoparticles exhibit significant antibacterial properties, particularly against both gram-positive and gram-negative bacteria. The study highlights the potential of using Celastrus paniculatus extracts, including celapanine, in the development of new antibacterial agents (Solanki, Rathod, Patel, & Panigrahi, 2021).

properties

CAS RN

52658-32-9

Product Name

Celapanine

Molecular Formula

C30H35NO10

Molecular Weight

569.6 g/mol

IUPAC Name

[(1S,5S,6S,7R,8R,9R,12R)-5,8-diacetyloxy-12-(furan-3-carbonyloxy)-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] pyridine-3-carboxylate

InChI

InChI=1S/C30H35NO10/c1-16-9-10-21(37-17(2)32)29(6)25(40-26(34)19-8-7-12-31-14-19)23(38-18(3)33)22-24(30(16,29)41-28(22,4)5)39-27(35)20-11-13-36-15-20/h7-8,11-16,21-25H,9-10H2,1-6H3/t16?,21-,22+,23+,24+,25-,29-,30+/m0/s1

InChI Key

MHXMEJIEIHJTGN-GTTNOKDOSA-N

Isomeric SMILES

CC1CC[C@@H]([C@@]2([C@]13[C@@H]([C@@H]([C@H]([C@@H]2OC(=O)C4=CN=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C5=COC=C5)C)OC(=O)C

SMILES

CC1CCC(C2(C13C(C(C(C2OC(=O)C4=CN=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C5=COC=C5)C)OC(=O)C

Canonical SMILES

CC1CCC(C2(C13C(C(C(C2OC(=O)C4=CN=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C5=COC=C5)C)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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